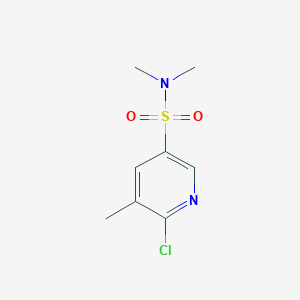
4-Bromo-8-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-8-chloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H4BrClN2. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. Quinazoline derivatives are known for their wide range of biological activities, and the presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential efficacy .
Preparation Methods
The synthesis of 4-Bromo-8-chloroquinazoline typically involves halogenation reactions. One common method is the direct bromination and chlorination of quinazoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. For instance, the compound can be synthesized by reacting 4-chloroquinazoline with bromine in a solvent like dichloromethane .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. This method can be optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-8-chloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through reactions such as the Suzuki-Miyaura cross-coupling reaction.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Amination Reactions: The compound can be aminated to form aminoquinazolines, which are important intermediates in the synthesis of various pharmaceuticals.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura reaction can yield polysubstituted quinazolines with potential biological activities .
Scientific Research Applications
4-Bromo-8-chloroquinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of anticancer agents.
Biological Studies: The compound is used in studies to understand the mechanisms of action of quinazoline-based drugs.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-8-chloroquinazoline involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of tumor growth and proliferation . The presence of halogen atoms in the structure enhances the compound’s binding affinity to the target enzymes, making it a potent inhibitor .
Comparison with Similar Compounds
4-Bromo-8-chloroquinazoline can be compared with other halogenated quinazoline derivatives, such as:
4-Chloroquinazoline: Lacks the bromine atom, which may result in lower reactivity and efficacy compared to this compound.
4-Bromoquinazoline: Lacks the chlorine atom, which may affect its binding affinity and biological activity.
8-Bromo-4-chloroquinoline: A similar compound with a different arrangement of halogen atoms, which can lead to variations in reactivity and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which enhances its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
4-bromo-8-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H |
InChI Key |
XUZXUDVUAWYDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CN=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


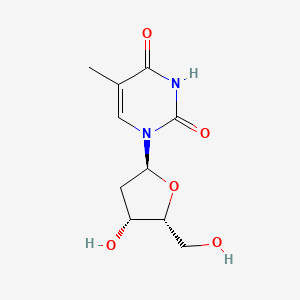
![3-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13016985.png)
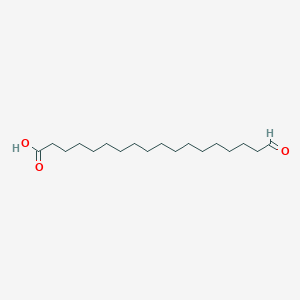
![Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13016989.png)
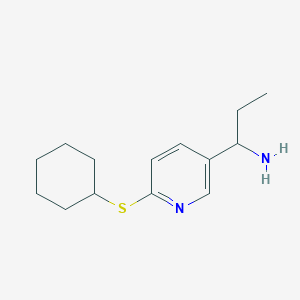
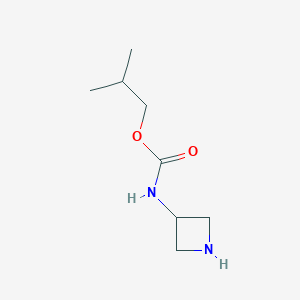
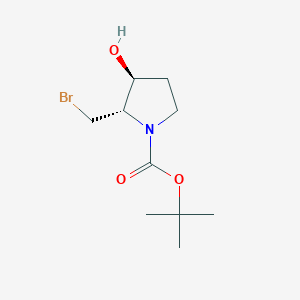
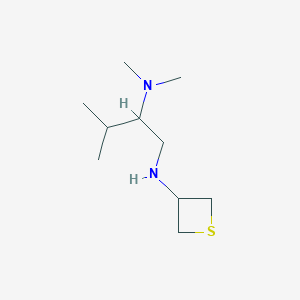
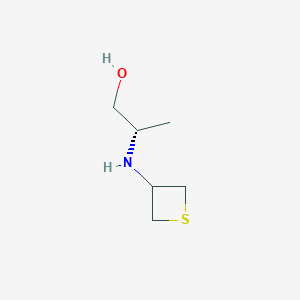
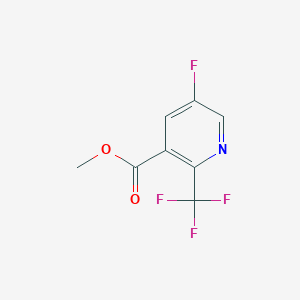
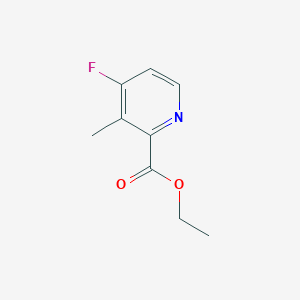
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid](/img/structure/B13017050.png)

